3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and hydroxyl functionality. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the biological activity of the compound by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: This compound contains a trifluoromethyl group attached to a benzoyl chloride moiety.
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring.
Uniqueness: 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is unique due to its combination of a trifluoromethyl group and a chloro substituent, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO2/c8-2-1-5(13)12-3-6(14,4-12)7(9,10)11/h14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSJUMBQAWQYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCl)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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